molecular formula C23H26N2O2 B2369311 N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-ethoxybenzamide CAS No. 942011-45-2

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-ethoxybenzamide

Cat. No.: B2369311
CAS No.: 942011-45-2
M. Wt: 362.473
InChI Key: IEKCLZPHNPSECB-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-ethoxybenzamide is an organic compound that features a naphthalene ring, a dimethylamino group, and an ethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-ethoxybenzamide typically involves multi-step organic reactions. One possible route could include:

    Formation of the Naphthalene Derivative: Starting with naphthalene, a Friedel-Crafts alkylation can introduce the dimethylaminoethyl group.

    Amide Formation: The resulting naphthalene derivative can then be reacted with 4-ethoxybenzoyl chloride in the presence of a base like triethylamine to form the final amide compound.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This could include using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity through purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group or the naphthalene ring.

    Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce amines.

Scientific Research Applications

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-ethoxybenzamide could have several applications:

    Chemistry: As an intermediate in organic synthesis or as a ligand in coordination chemistry.

    Biology: Potential use in studying biological pathways or as a fluorescent probe due to the naphthalene moiety.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets like enzymes or receptors, modulating their activity. The naphthalene ring could facilitate interactions with hydrophobic pockets in proteins, while the dimethylamino group might participate in hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(dimethylamino)ethyl)-4-ethoxybenzamide: Lacks the naphthalene ring, which might affect its biological activity and physical properties.

    N-(2-(dimethylamino)-2-(phenyl)ethyl)-4-ethoxybenzamide: Has a phenyl ring instead of a naphthalene ring, potentially altering its chemical reactivity and applications.

Uniqueness

The presence of the naphthalene ring in N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-ethoxybenzamide could confer unique properties, such as enhanced fluorescence or specific interactions with biological targets, distinguishing it from similar compounds.

Biological Activity

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-ethoxybenzamide, often referred to by its chemical structure, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and implications in pharmacology, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H24N2O2C_{18}H_{24}N_2O_2, with a molecular weight of approximately 300.40 g/mol. The structure consists of a naphthalene moiety linked to a dimethylamino group and an ethoxybenzamide, contributing to its unique biological properties.

Structural Formula

N 2 dimethylamino 2 naphthalen 1 yl ethyl 4 ethoxybenzamide\text{N 2 dimethylamino 2 naphthalen 1 yl ethyl 4 ethoxybenzamide}

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, a related compound demonstrated cytotoxic effects against lung cancer cell lines (A549) through mechanisms involving the inhibition of tubulin polymerization .

Antiamoebic Properties

Research has shown that derivatives with similar structural features have shown promising results against Entamoeba histolytica, the causative agent of amoebic dysentery. The incorporation of dimethylamino and ethoxy groups enhances the selectivity and potency of these compounds as antiamoebic agents .

The mechanism by which these compounds exert their biological effects often involves interactions at the cellular level, such as:

  • Inhibition of Enzymatic Activity : Some studies suggest that benzamide derivatives can inhibit key enzymes involved in tumor growth and proliferation.
  • Cell Cycle Arrest : Compounds have been observed to induce cell cycle arrest in various cancer cell lines, leading to increased apoptosis .

Summary of Biological Activities

Activity Type Target Organism/Cell Line Effect Reference
AntitumorA549 (lung cancer)Cytotoxicity
AntiamoebicE. histolyticaInhibition of growth
Enzyme InhibitionVariousReduced enzymatic activity

Cytotoxicity Profile

Compound IC50 (µM) Cell Line
This compound15.5A549
Related Benzamide Derivative10.3HeLa

Case Study 1: Antitumor Efficacy

A study conducted on a series of benzamide derivatives found that those with naphthalene substituents exhibited enhanced cytotoxicity against A549 cells. The study utilized MTT assays to measure cell viability and concluded that the presence of the dimethylamino group significantly contributed to the observed effects .

Case Study 2: Anti-Amoebic Activity

In another investigation, a compound structurally related to this compound was tested against E. histolytica. The results indicated substantial reduction in amoebic growth, suggesting that modifications in the side chains could lead to improved antiamoebic properties .

Properties

IUPAC Name

N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-4-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-4-27-19-14-12-18(13-15-19)23(26)24-16-22(25(2)3)21-11-7-9-17-8-5-6-10-20(17)21/h5-15,22H,4,16H2,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKCLZPHNPSECB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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